molecular formula C14H11BrO2 B120819 4-(4-Bromobenzyloxy)benzaldehyde CAS No. 149833-95-4

4-(4-Bromobenzyloxy)benzaldehyde

Cat. No. B120819
M. Wt: 291.14 g/mol
InChI Key: HGCGRPJQAXHMMI-UHFFFAOYSA-N
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Description

4-(4-Bromobenzyloxy)benzaldehyde is a research chemical with the CAS number 149833-95-4 . It is an organic compound that contains bromine, making it a brominated derivative of benzaldehyde .


Molecular Structure Analysis

The molecular formula of 4-(4-Bromobenzyloxy)benzaldehyde is C14H11BrO2 . It has a molecular weight of 291.14 g/mol . The InChI string is InChI=1S/C14H11BrO2/c15-13-5-1-12 (2-6-13)10-17-14-7-3-11 (9-16)4-8-14/h1-9H,10H2 . The Canonical SMILES string is C1=CC (=CC=C1COC2=CC=C (C=C2)C=O)Br .


Physical And Chemical Properties Analysis

4-(4-Bromobenzyloxy)benzaldehyde has a melting point of 88-92 °C . It has a molecular weight of 291.14 g/mol . The compound has a topological polar surface area of 26.3 Ų . It has a complexity of 228 .

Scientific Research Applications

Synthesis and Identification of Novel Ligands

4-(4-Bromobenzyloxy)benzaldehyde has been utilized in the synthesis of novel ligands. For instance, its derivative, meta-(4-bromobenzyloxy) benzaldehyde thiosemicarbazone (MBBOTSC), was synthesized and used to form complexes for extracting ions like cadmium from water and wastewater samples (Hassanzadeh et al., 2021).

Protection of Hydroxyl Groups

The compound has been involved in the regioselective protection of hydroxyl groups in other chemical structures. For example, it was used to protect the 4-hydroxyl group of 3,4-dihydroxy-benzaldehyde (Plourde & Spaetzel, 2002).

Structural and Vibrational Analysis

Studies involving 4-(4-Bromobenzyloxy)benzaldehyde have also focused on structural investigation and vibrational spectroscopy. For instance, the X-ray crystal structure and vibrational spectroscopic studies of its derivative, (E)-4-Bromo-N'-(2,4-dihydroxy-benzylidene) benzohydrazide (4BDBH), have been performed, providing insights into its molecular structure and properties (Arunagiri et al., 2018).

Synthesis and Characterization of Aldehydes and Oximes

Research has been conducted on the synthesis and characterization of various aldehydes and oximes, including those derived from 4-(4-Bromobenzyloxy)benzaldehyde. This involves the use of techniques like FT-IR, GC-MS, NMR spectroscopy, and theoretical predictions of conformations (Balachander & Manimekalai, 2017).

Use as Linkers in Solid Phase Organic Synthesis

4-(4-Bromobenzyloxy)benzaldehyde derivatives have been investigated for their potential use as linkers in solid phase organic synthesis. This research explores the possibility of deriving various secondary amides from these linkers (Swayze, 1997).

Discovery of Natural Metabolites

Studies have identified halo-benzaldehyde derivatives, closely related to 4-(4-Bromobenzyloxy)benzaldehyde, in natural sources such as the green alga Avrainvillea amadelpha. These compounds have been analyzed for their antioxidant and cytotoxic activities (Hawas et al., 2021).

Safety And Hazards

The safety data sheet for 4-(4-Bromobenzyloxy)benzaldehyde suggests avoiding dust formation, breathing vapors, mist, or gas. Personal protective equipment such as dust masks, eyeshields, and gloves are recommended . It is classified as a non-combustible solid .

properties

IUPAC Name

4-[(4-bromophenyl)methoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrO2/c15-13-5-1-12(2-6-13)10-17-14-7-3-11(9-16)4-8-14/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGCGRPJQAXHMMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=CC=C(C=C2)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20353247
Record name 4-[(4-Bromophenyl)methoxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20353247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Bromobenzyloxy)benzaldehyde

CAS RN

149833-95-4
Record name 4-[(4-Bromophenyl)methoxy]benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=149833-95-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(4-Bromophenyl)methoxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20353247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
D Hadjipavlou-Litina, E Pontiki - Advanced protocols in oxidative stress III, 2015 - Springer
Cinnamic acids have been identified as interesting compounds with cytotoxic, anti-inflammatory, and antioxidant properties. Lipoxygenase pathway, catalyzing the first two steps of the …
Number of citations: 29 link.springer.com
G Roman - Rev. Roum. Chim, 2015 - researchgate.net
Using thiophene-containing analogues of chalcone as substrates, a series of Michael additions were investigated. Thia-Michael addition of 4-chlorothiophenol led to 1-(substituted aryl)-…
Number of citations: 5 www.researchgate.net

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